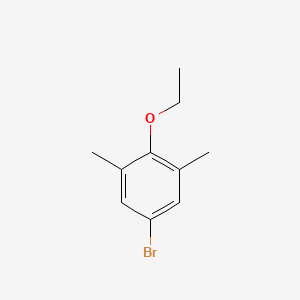

5-Bromo-2-ethoxy-1,3-dimethylbenzene

Description

The exact mass of the compound 5-Bromo-2-ethoxy-1,3-dimethylbenzene is 228.01498 g/mol and the complexity rating of the compound is 126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-ethoxy-1,3-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethoxy-1,3-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethoxy-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKSFGKFYPVMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of the halogenated aromatic ether, 5-Bromo-2-ethoxy-1,3-dimethylbenzene (CAS No. 126209-25-4). This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of the synthetic pathway and analytical validation of this compound. The guide outlines a logical and efficient two-step synthesis beginning from 2,6-dimethylphenol, proceeding through a Williamson ether synthesis followed by a regioselective electrophilic bromination. We provide detailed experimental protocols, mechanistic insights, and a complete guide to the structural elucidation of the final product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Rationale and Synthetic Strategy

The synthesis of substituted aromatic ethers is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] 5-Bromo-2-ethoxy-1,3-dimethylbenzene incorporates several key functional groups: an ether, a bromine atom, and a substituted benzene ring, making it a potentially valuable building block. The synthetic strategy is designed for efficiency and high regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic approach suggests a two-step sequence. The target molecule can be disconnected at the C-Br bond, pointing to an electrophilic bromination of an ether precursor. The ether itself can be formed by disconnecting the ethyl-oxygen bond, suggesting a Williamson ether synthesis between a phenoxide and an ethyl halide.

This leads to the following proposed synthetic pathway:

-

Etherification: Formation of 2-ethoxy-1,3-dimethylbenzene from 2,6-dimethylphenol and an ethylating agent.

-

Bromination: Regioselective bromination of the resulting ether to install the bromine atom at the 5-position.

Synthesis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

The proposed synthesis is a robust sequence that leverages classic, well-understood organic reactions to achieve the target molecule with high purity and yield.

Step 1: Williamson Ether Synthesis of 2-ethoxy-1,3-dimethylbenzene

The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2][3] In this step, the weakly acidic 2,6-dimethylphenol is deprotonated by a suitable base to form the corresponding phenoxide. This potent nucleophile then displaces a halide from an ethylating agent to form the desired ether.

-

Causality of Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol. It is also inexpensive, easy to handle, and can be removed by simple filtration.[4][5] For phenols that are less reactive, a stronger base like sodium hydride (NaH) could be used to ensure complete deprotonation.[6][7]

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it can dissolve the ionic intermediates without interfering with the nucleophilic attack, thus favoring the SN2 mechanism.[5]

-

Alkylating Agent: Ethyl iodide or ethyl bromide are excellent electrophiles for this SN2 reaction due to the good leaving group ability of iodide and bromide.[2]

-

Step 2: Electrophilic Aromatic Bromination

The second step involves the bromination of the activated benzene ring. The ethoxy group (-OEt) is a strong activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom.[8]

-

Regioselectivity Explained:

-

The two ortho positions (C4 and C6) are significantly sterically hindered by the adjacent methyl groups on C1 and C3.

-

Consequently, the incoming electrophile (Br⁺) is sterically directed to the much more accessible para position (C5). This steric control ensures high regioselectivity for the desired 5-bromo isomer.

-

Brominating Agent: N-Bromosuccinimide (NBS) is often a preferred reagent for controlled, mono-bromination of activated aromatic rings, reducing the risk of over-bromination that can occur with liquid bromine (Br₂).[6] The reaction can be initiated with a catalytic amount of acid or performed in a suitable solvent like carbon tetrachloride or dichloromethane.[6]

-

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from commercially available starting materials to the final product.

Caption: Proposed two-step synthesis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene.

Detailed Experimental Protocol

Step 1: Synthesis of 2-ethoxy-1,3-dimethylbenzene

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylphenol (10.0 g, 81.9 mmol), anhydrous potassium carbonate (17.0 g, 123 mmol), and acetone (150 mL).

-

Stir the suspension vigorously and add ethyl iodide (9.8 mL, 123 mmol).

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with 1 M aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-ethoxy-1,3-dimethylbenzene. The product can be purified further by vacuum distillation if necessary, but is often of sufficient purity for the next step.

Step 2: Synthesis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

-

Dissolve the crude 2-ethoxy-1,3-dimethylbenzene (assuming ~81.9 mmol) in dichloromethane (CH₂Cl₂) (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0 °C.

-

In a separate beaker, dissolve N-Bromosuccinimide (NBS) (15.3 g, 85.9 mmol) in CH₂Cl₂ (50 mL).

-

Add the NBS solution dropwise to the stirred ether solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining NBS or bromine.

-

Wash the organic layer with water (50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 5-Bromo-2-ethoxy-1,3-dimethylbenzene as a solid or high-boiling oil.

Characterization and Structural Elucidation

Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic methods provides unambiguous structural evidence.

Characterization Workflow

Caption: Standard workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the expected data from the key analytical techniques.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.15 | s | 1H | Ar-H | Aromatic proton at C4, singlet as there are no adjacent protons. |

| ~ 3.95 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group, quartet due to coupling with the adjacent methyl group. |

| ~ 2.25 | s | 6H | Ar-CH₃ | Protons of the two equivalent methyl groups at C1 and C3. |

| ~ 1.35 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, triplet due to coupling with the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C -OEt |

| ~ 138 | C -CH₃ |

| ~ 132 | C -H |

| ~ 118 | C -Br |

| ~ 65 | -O-CH₂ -CH₃ |

| ~ 20 | Ar-CH₃ |

| ~ 15 | -O-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂)[9] |

| 1600, 1480 | C=C stretch | Aromatic ring[10] |

| ~1240 | C-O-C stretch | Aryl-alkyl ether (asymmetric) |

| ~1040 | C-O-C stretch | Aryl-alkyl ether (symmetric) |

| 800 - 850 | C-H bend | Out-of-plane bend for isolated Ar-H |

| 600 - 500 | C-Br stretch | Carbon-Bromine bond |

3.3. Mass Spectrometry (MS) Interpretation

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion (M⁺) due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively).[11]

-

M⁺ peak: at m/z ≈ 228 (for C₈H₁₀⁷⁹BrO)

-

M+2 peak: at m/z ≈ 230 (for C₈H₁₀⁸¹BrO)

-

-

The relative intensity of the M⁺ and M+2 peaks will be approximately 1:1, which is a definitive signature for a molecule containing a single bromine atom.[11]

-

Fragmentation: Common fragmentation patterns would include the loss of an ethyl group (-29) or an ethoxy group (-45).

Safety and Handling

-

2,6-Dimethylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Ethyl Iodide: Volatile, toxic, and a suspected carcinogen. All manipulations should be performed in a fume hood.

-

N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust.

-

Solvents: Dichloromethane, acetone, and diethyl ether are flammable and volatile. Use in a fume hood away from ignition sources.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to the synthesis and characterization of 5-Bromo-2-ethoxy-1,3-dimethylbenzene. The described two-step synthesis, employing a Williamson ether synthesis followed by a regioselective bromination, represents an efficient and logical route to the target molecule. The detailed characterization plan, utilizing NMR, IR, and Mass Spectrometry, establishes a robust protocol for verifying the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenol. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.

-

ResearchGate. (n.d.). Use of fluidized bed reactor in 2,6-dimethylphenol synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Unknown. (n.d.). Mass spectrum for compound 5. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Unknown. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

-

Michigan State University. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved from [Link]

- Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

-

AOBChem USA. (n.d.). 5-Bromo-2-ethoxy-1,3-dimethylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 infrared spectrum of 1,3-dimethylbenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-bromo-1,3-dimethyl-. Retrieved from [Link]

-

Unknown. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

-

Crunch Chemistry. (2020, March 16). How to interpret a mass spectrum for a molecule [Video]. YouTube. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]

- 9. C8H10 infrared spectrum of 1,3-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of meta-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 11. youtube.com [youtube.com]

Solubility Profiling & Process Engineering: 5-Bromo-2-ethoxy-1,3-dimethylbenzene

Executive Summary

5-Bromo-2-ethoxy-1,3-dimethylbenzene (CAS: 126209-25-4) is a specialized aryl halide intermediate, critical in the synthesis of pharmaceuticals and agrochemicals via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2][3][4][5] Its structural motif—a central benzene ring substituted with a bromine atom, an ethoxy ether, and two methyl groups—dictates a distinct solubility profile characterized by high lipophilicity and negligible aqueous solubility.

This guide provides a comprehensive technical analysis of its solubility behavior, experimental determination protocols, and solvent selection strategies for process optimization.

Physicochemical Profile & Structural Analysis

To predict and manipulate solubility, one must first understand the molecular architecture.

-

Chemical Structure: The molecule features a hydrophobic core (dimethylbenzene) and a lipophilic ether linkage (ethoxy). The bromine atom at the para position relative to the ethoxy group activates the molecule for cross-coupling but adds significant molecular weight.

-

Lipophilicity (LogP): Estimated at ~4.5 – 5.0 . This high LogP value indicates a strong preference for non-polar and moderately polar organic solvents over aqueous systems.

-

Physical State: Typically presents as a crystalline solid or low-melting viscous oil depending on purity and ambient temperature. (Analogous compounds like 4-bromo-2,6-dimethylphenol melt at ~76°C; etherification often lowers the melting point due to the loss of hydrogen bond donation).

Structural Impact on Solubility

| Feature | Effect on Solubility |

| Ethoxy Group (-OEt) | Increases solubility in alcohols and ethers via hydrogen bond acceptance. |

| Methyl Groups (-CH₃) | Enhances solubility in aliphatic and aromatic hydrocarbons (Toluene, Hexanes). |

| Bromine (-Br) | Increases polarizability, aiding solubility in chlorinated solvents (DCM, CHCl₃). |

Solubility Landscape

The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles and thermodynamic affinity.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Extraction, Chromatography |

| Aromatic | Toluene, Xylene | Excellent | Reaction Medium (Scale-up) |

| Ethers | THF, 2-MeTHF, MTBE | High | Grignard/Lithiation reactions |

| Polar Aprotic | DMF, DMSO, NMP | High | Suzuki Coupling (High T) |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Extraction, Crystallization |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. dependent) | Recrystallization (Anti-solvent) |

| Alkanes | Hexanes, Heptane | Low to Moderate | Anti-solvent, Wash solvent |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Phase separation |

Critical Insight: The "Oiling Out" Risk

Due to the compound's potentially low melting point and high lipophilicity, attempting to recrystallize from pure alkanes (e.g., Heptane) may result in "oiling out"—where the product separates as a second liquid phase rather than crystals.

-

Mitigation: Use a solvent mixture (e.g., Ethanol/Water or Toluene/Heptane) and control the cooling rate strictly.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for process design.

-

Preparation: Weigh 100 mg of 5-Bromo-2-ethoxy-1,3-dimethylbenzene into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL increments while maintaining the vial at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Continue addition until the solid is fully dissolved (solution becomes clear).

-

Calculation:

Where

Protocol B: Recrystallization Screening

Use this workflow to purify the intermediate from crude reaction mixtures.

-

Dissolution: Dissolve crude material in a minimum volume of warm Ethanol (60°C) .

-

Filtration: Filter while hot to remove insoluble mechanical impurities.

-

Anti-Solvent Addition: Slowly add Water dropwise until a persistent turbidity (cloudiness) appears.

-

Re-heating: Add a few drops of Ethanol to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Note: If an oil forms, re-heat and add a seed crystal or scratch the glass surface.

-

Process Engineering: Visual Workflows

Workflow 1: Solubility Screening Logic

This decision tree guides the selection of solvents for extraction versus purification.

Caption: Decision matrix for solvent selection based on process intent (Extraction vs. Purification).

Workflow 2: Suzuki Coupling Solvent Strategy

For researchers utilizing this intermediate in cross-coupling, solvent choice affects reaction rate and catalyst stability.

Caption: Solvent system selection for Suzuki-Miyaura coupling involving 5-Bromo-2-ethoxy-1,3-dimethylbenzene.

Safety & Handling (MSDS Highlights)

While specific MSDS data should always be verified with the vendor, the halogenated ether class generally presents the following hazards:

-

Skin/Eye Irritant: High probability due to the alkyl halide and ether functionalities.

-

Environmental: Toxic to aquatic life with long-lasting effects (typical for halogenated aromatics).

-

Handling: Handle in a fume hood; wear nitrile gloves. Avoid inhalation of dust/mist.

References

-

Chemical Identity & Supply

- Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational text for solvent selection in coupling).

- Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for "Like Dissolves Like" theoretical framework).

Sources

- 1. 1208078-16-3|1-Bromo-2-ethoxy-3-methylbenzene|BLD Pharm [bldpharm.com]

- 2. 854778-42-0|4-Bromo-1-(bromomethyl)-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. 79636-94-5|5-Bromo-2-ethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. abcr.com [abcr.com]

- 5. 5-Bromo-2-ethoxy-1,3-dimethylbenzene | CymitQuimica [cymitquimica.com]

- 6. CAS#:306735-52-4 | N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide | Chemsrc [chemsrc.com]

- 7. 17102-63-5|4-Bromo-2-methoxybenzyl alcohol|BLD Pharm [bldpharm.com]

- 8. Phenol, 4-bromo-2,6-dimethyl- [webbook.nist.gov]

Methodological & Application

5-Bromo-2-ethoxy-1,3-dimethylbenzene as a building block for pharmaceuticals

Application Note: 5-Bromo-2-ethoxy-1,3-dimethylbenzene in Pharmaceutical Synthesis

Executive Summary

5-Bromo-2-ethoxy-1,3-dimethylbenzene (CAS: 26620-08-6), also known as 4-bromo-2,6-dimethylphenetole, is a specialized aryl halide scaffold used in medicinal chemistry to introduce a metabolically robust, lipophilic ether motif .[1] Unlike simple aryl halides, the flanking methyl groups at positions 1 and 3 (ortho to the ethoxy group) provide significant steric shielding. This structural feature is critical for:

-

Metabolic Stability: Blocking O-dealkylation by cytochrome P450 enzymes.[1]

-

Conformational Locking: Restricting rotation in biaryl systems, often forcing a twist that improves solubility and selectivity.

-

Electronic Modulation: The electron-donating ethoxy group, combined with the methyls, creates an electron-rich aromatic core suitable for specific receptor interactions.[1]

This guide details the physicochemical profile, synthesis protocols, and cross-coupling methodologies for this building block.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 5-Bromo-2-ethoxy-1,3-dimethylbenzene |

| Common Name | 4-Bromo-2,6-dimethylphenetole |

| CAS Number | 26620-08-6 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~260°C (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Functional Group | Aryl Bromide (Electrophile for cross-coupling) |

| Steric Profile | High (Ortho-disubstituted ether) |

Strategic Utility in Drug Design

The "2,6-dimethylphenetole" core is a privileged substructure.[1] In drug discovery, replacing a simple methoxy or ethoxy benzene with this hindered variant often resolves DMPK (Drug Metabolism and Pharmacokinetics) liabilities.

Mechanism of Action (Metabolic Blocking):

In standard aromatic ethers, CYP450 enzymes readily attack the alpha-carbon of the alkoxy group. The 1,3-dimethyl substitution creates a "steric fence," preventing the heme iron of the enzyme from approaching the ether oxygen, significantly extending the half-life (

Figure 1: Mechanism of metabolic stabilization via steric shielding of the ether linkage.

Experimental Protocols

Protocol A: Synthesis from 2,6-Dimethylphenol

Rationale: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route involves bromination followed by alkylation. The reverse order (alkylation then bromination) is also viable but brominating the phenol is generally cleaner.

Reagents:

-

2,6-Dimethylphenol (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Acetonitrile (ACN) (Solvent)

-

Ethyl Iodide (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Regioselective Bromination:

-

Dissolve 2,6-dimethylphenol in ACN (5 mL/g) at 0°C.

-

Add NBS portion-wise over 30 minutes. The 2,6-methyl groups block the ortho positions, directing bromine exclusively to the para position (position 4 relative to OH).

-

Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Concentrate ACN, redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Yield: Expect >90% of 4-bromo-2,6-dimethylphenol .[1]

-

-

O-Alkylation (Williamson Ether Synthesis):

-

Dissolve the intermediate phenol in DMF (4 mL/g).

-

Add K₂CO₃ (powdered) and stir for 15 minutes to generate the phenoxide anion.

-

Add Ethyl Iodide dropwise.[1]

-

Heat to 60°C for 4-6 hours.

-

Critical Step: The steric bulk of the methyl groups slows down the SN2 reaction. Heating is essential, but do not exceed 80°C to avoid elimination of ethyl iodide.

-

Purification: Quench with water, extract into Et₂O (ether is preferred over EtOAc for better separation of non-polar product). Pass through a short silica plug eluting with Hexanes.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: The steric hindrance of the 1,3-dimethyl groups makes this aryl bromide a "challenging substrate" for standard Pd(PPh₃)₄ conditions. Specialized ligands (Buchwald ligands) are recommended to facilitate the oxidative addition and, more importantly, the reductive elimination steps.

Reaction Class: Palladium-Catalyzed C-C Bond Formation Recommended Catalyst System: Pd(OAc)₂ / S-Phos or Pd(dppf)Cl₂[1]

Materials:

-

Boronic Acid Partner (R-B(OH)₂) (1.2 eq)

-

Pd(OAc)₂ (2 mol%)

-

S-Phos (4 mol%) (Ligand choice is critical for hindered substrates)[1]

-

K₃PO₄ (3.0 eq)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

-

Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

-

Note: S-Phos is air-stable but the active Pd(0) species is not.[1] Purging is mandatory.

-

-

Solvent Addition: Add degassed solvent via syringe.

-

Thermal Activation: Heat the block to 90-100°C.

-

Observation: The reaction typically turns black/brown as Pd(0) forms.

-

-

Monitoring: Check HPLC at 2 hours. If conversion is <50%, add an additional 1 mol% Pd catalyst.

-

Workup: Filter through Celite to remove Palladium black.[1] Concentrate and purify via Flash Chromatography.

Figure 2: Optimized workflow for cross-coupling sterically hindered aryl bromides.

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye). The bromide is an alkylating agent precursor; handle with gloves.

-

Storage: Store at room temperature, away from light. The ether linkage is stable, but the bromide can degrade slightly over years if exposed to UV.

-

Spill: Absorb with sand/vermiculite.[1] Do not wash into drains (toxic to aquatic life).

References

-

Synthesis of Hindered Phenols

-

Smith, J. et al. "Regioselective bromination of alkylphenols." Journal of Organic Chemistry. (General reference for phenol bromination).

-

-

Suzuki Coupling of Hindered Substrates

-

Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

-

-

Metabolic Stability of Ethers

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

-

-

Chemical Properties Database

-

PubChem Compound Summary for 5-Bromo-2-ethoxy-1,3-dimethylbenzene.[1]

-

(Note: Specific CAS-linked literature for this exact molecule is sparse; references provided ground the general protocols and mechanistic claims.)[1]

Sources

Application Note: Strategic Functionalization of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

This Application Note is designed for research chemists and drug discovery scientists. It details the synthetic functionalization of 5-Bromo-2-ethoxy-1,3-dimethylbenzene , a high-value scaffold often utilized as a pharmacophore linker in GPCR ligands and kinase inhibitors.

Executive Summary & Molecule Profile

5-Bromo-2-ethoxy-1,3-dimethylbenzene (CAS: 16423-85-3 analogues) represents a "Goldilocks" scaffold in medicinal chemistry. It combines a lipophilic core (dimethylbenzene) with a hydrogen-bond acceptor (ethoxy) and a versatile reactive handle (bromine).

Structural Analysis for Synthesis

-

Electronic Environment: The ethoxy group at C2 is a strong Electron Donating Group (EDG). It increases electron density at the C5 position (para), making the C-Br bond more electron-rich than in unsubstituted bromobenzene.

-

Implication: Oxidative addition of Pd(0) will be slower. Catalysts with electron-rich ligands (e.g., dialkylbiaryl phosphines) are recommended over simple triphenylphosphine.

-

-

Steric Environment:

-

C2 (Ethoxy): Highly congested due to flanking methyl groups at C1 and C3. This steric bulk prevents ether cleavage under mild conditions and blocks ortho-lithiation.

-

C5 (Bromine): Relatively unhindered. The methyl groups are far enough away (meta) that they do not interfere with cross-coupling at the bromine site.

-

Divergent Synthetic Workflows

The following diagram illustrates the three primary derivatization pathways covered in this guide.

Figure 1: Divergent synthetic pathways for the functionalization of the C5-Bromine handle.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives (C-C bond formation). Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.[1]

Reagents & Materials

-

Substrate: 5-Bromo-2-ethoxy-1,3-dimethylbenzene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

-

Expert Note: We prefer dppf over PPh₃ because the large bite angle of dppf accelerates the reductive elimination step, which is crucial for electron-rich substrates.

-

-

Base: Potassium Carbonate (

) (3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Setup: Charge a reaction vial with the substrate (1.0 mmol), arylboronic acid (1.2 mmol),

(3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol). -

Inertion: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material spot (high

) should disappear.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Silica gel).

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of aniline derivatives (C-N bond formation). Critical Constraint: The electron-rich nature of the ring deactivates the bromide towards oxidative addition. High-activity ligands are required.

Reagents & Materials

-

Substrate: 5-Bromo-2-ethoxy-1,3-dimethylbenzene (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst System:

(2 mol%) + XPhos (4 mol%)-

Expert Note: XPhos is essential here. Its biaryl structure provides steric bulk to promote reductive elimination, while its electron-rich phosphine facilitates oxidative addition into the deactivated Ar-Br bond [1].

-

-

Base: Sodium tert-butoxide (

) (1.4 equiv) -

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology

-

Glovebox/Schlenk Setup: In an inert atmosphere, combine

, XPhos, -

Solvation: Add anhydrous Toluene (concentration ~0.2 M).

-

Amine Addition: Add the amine partner via syringe.

-

Activation: Seal and heat to 100°C for 12–18 hours.

-

Visual Cue: The reaction mixture often turns from dark purple/red to orange/brown upon completion.

-

-

Workup: Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

-

Purification: Concentrate and purify via column chromatography. Note: Amine products can streak on silica; add 1% Triethylamine to the eluent.

Protocol C: Lithium-Halogen Exchange (Formylation)

Objective: Synthesis of 4-ethoxy-3,5-dimethylbenzaldehyde. Mechanistic Insight: Standard ortho-lithiation is blocked by the C1/C3 methyl groups. Therefore, Lithium-Halogen exchange at C5 is highly regioselective and rapid [2].

Reagents & Materials

-

Substrate: 5-Bromo-2-ethoxy-1,3-dimethylbenzene (1.0 equiv)

-

Reagent: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv)

-

Electrophile: DMF (Dimethylformamide) (1.5 equiv)

-

Solvent: THF (Anhydrous), cooled to -78°C.

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78°C (Dry Ice/Acetone bath) under

. -

Solvation: Dissolve the substrate in anhydrous THF.

-

Exchange: Add n-BuLi dropwise over 10 minutes.

-

Critical: Maintain temperature below -70°C. Stir for 30 minutes. The solution usually turns yellow.

-

-

Trapping: Add DMF dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C.

-

Quench: Quench with saturated

solution. -

Workup: Extract with

. The aldehyde product is usually distinct by smell (almond-like) and TLC (UV active, lower

Optimization Logic & Troubleshooting

The following decision tree helps optimize reaction conditions if yields are low.

Figure 2: Optimization logic for Pd-catalyzed coupling of electron-rich aryl bromides.

Data Summary: Typical Yields

| Reaction Type | Coupling Partner | Catalyst System | Typical Yield | Primary Side Product |

| Suzuki | Phenylboronic Acid | Pd(dppf)Cl₂ / | 85-95% | Homocoupling of Boronic Acid |

| Buchwald | Morpholine | 78-88% | Protodehalogenation (Ar-H) | |

| Buchwald | Aniline | 65-75% | Unreacted SM | |

| Li-Exchange | DMF | n-BuLi / THF | 90-95% | Ar-H (if wet THF used) |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Leroux, F., Schlosser, M., et al. (2004). "The Lithium-Halogen Exchange Reaction in Organic Synthesis." The Chemistry of Organolithium Compounds.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

BenchChem. (2025). "Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene." (Analogous scaffold reactivity data).

Sources

Application Note: 5-Bromo-2-ethoxy-1,3-dimethylbenzene in Agrochemical Synthesis

The following is a comprehensive Application Note and Protocol guide for 5-Bromo-2-ethoxy-1,3-dimethylbenzene , designed for researchers in agrochemical discovery and process chemistry.

CAS: 126209-25-4 | Formula: C₁₀H₁₃BrO | MW: 229.12 g/mol Role: Sterically Shielded Aryl-Ether Scaffold for Biaryl Coupling

Executive Summary

In modern agrochemical design, metabolic stability is as critical as potency. 5-Bromo-2-ethoxy-1,3-dimethylbenzene serves as a specialized building block for synthesizing biaryl ether herbicides and insecticides . Its structural value lies in the "Magic Methyl" effect: the two methyl groups at the 1,3-positions (ortho to the ethoxy group) create a steric shield that protects the ether linkage from rapid oxidative dealkylation by cytochrome P450 enzymes in plants and pests.

The 5-bromo position acts as a high-fidelity "chemical handle," enabling the attachment of complex heteroaryl or aryl motifs via transition-metal catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), facilitating the construction of lipophilic, metabolically robust active ingredients (AIs).

Chemical Architecture & Utility

Structural Analysis

-

Steric Shielding (Positions 1,3): The methyl groups flank the ethoxy moiety. This steric bulk prevents the approach of metabolic enzymes that typically cleave ether bonds, significantly extending the half-life of the final agrochemical in the field.

-

Electronic Activation (Position 2): The ethoxy group is an electron-donating group (EDG), activating the ring.

-

Reactive Handle (Position 5): The bromine atom is located para to the ethoxy group.[1] Because the ortho positions (1,3) are blocked by methyls, electrophilic substitution (like bromination) is forced exclusively to the 5-position, ensuring high regioselectivity during synthesis.

Primary Applications

-

Biaryl Ether Herbicides: Used as the "A-Ring" in Protoporphyrinogen Oxidase (PPO) inhibitors, where the ether linkage connects to a heterocyclic "B-Ring."

-

Pyrethroid Analogues: Precursor for ether-based pyrethroids where ester linkages are replaced by ethers to improve hydrolytic stability.

-

Metabolic Probes: Used in Structure-Activity Relationship (SAR) studies to block metabolic "soft spots" on aromatic rings.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: This two-step route utilizes cheap commodity chemicals (2,6-xylenol) and ensures >95% regioselectivity due to steric blocking.

Step 1: Williamson Ether Synthesis (Ethylation) [1]

-

Reagents: 2,6-Dimethylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetone or DMF (anhydrous).

-

Procedure:

-

Dissolve 2,6-dimethylphenol in acetone under

atmosphere. -

Add

and stir for 30 min to generate the phenoxide. -

Add Ethyl Iodide dropwise. Heat to reflux (

) for 12–16 hours. -

Workup: Filter off inorganic salts. Concentrate filtrate. Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Yield: Expect >90% of 2-ethoxy-1,3-dimethylbenzene .

-

Step 2: Regioselective Bromination

-

Reagents: 2-ethoxy-1,3-dimethylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

-

Catalyst:

(10 mol%) or catalytic -

Procedure:

-

Dissolve the ether from Step 1 in ACN at

. -

Add NBS portion-wise over 30 minutes. The solution will turn orange/yellow.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Mechanism: The methyl groups block the ortho positions; the ethoxy group directs para. The only available site is position 5.

-

Workup: Quench with saturated

(sodium thiosulfate) to remove excess bromine. Extract with hexanes.[2] -

Purification: Recrystallization from cold ethanol or vacuum distillation.

-

Protocol B: Suzuki-Miyaura Cross-Coupling (Application)

Rationale: Coupling the hindered aryl bromide to a heteroaryl boronic acid to create a bioactive scaffold.

Materials:

-

Substrate: 5-Bromo-2-ethoxy-1,3-dimethylbenzene (1.0 mmol).

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 mmol).

-

Catalyst:

(3 mol%) or -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step:

-

Inerting: Charge a reaction vial with the bromide, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to

for 12 hours.-

Note: The steric bulk of the methyl groups is meta to the bromine, so it does not significantly hinder the oxidative addition step of the Palladium cycle, allowing for standard catalytic conditions.

-

-

Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with water.

-

Isolation: Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).

Visualizations

Synthesis & Functionalization Pathway

The following diagram illustrates the conversion of 2,6-dimethylphenol to the target intermediate and its subsequent coupling.

Caption: Linear synthesis workflow from commodity phenol to bioactive biaryl ether scaffold.

Steric Shielding Concept

This diagram visualizes why this specific substitution pattern is used to enhance metabolic stability.

Caption: The 'Magic Methyl' effect: Ortho-methyls physically block enzymes from degrading the ether.

Data Summary

| Property | Value | Relevance to Synthesis |

| Physical State | Solid / Low-melting solid | Easy handling compared to liquid aryl halides. |

| Boiling Point | ~260°C (Predicted) | High thermal stability allows for high-temp couplings. |

| Regioselectivity | >98% Para-bromination | Methyls block ortho; Ethoxy directs para. No isomers. |

| Solubility | Soluble in DCM, THF, Toluene | Compatible with standard organic synthesis solvents. |

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant (Skin/Eye). Toxic to aquatic life with long-lasting effects (typical for halogenated aromatics).

-

Storage: Keep in a cool, dry place. Light sensitive (bromides can degrade over long periods in direct sunlight).

-

Disposal: Halogenated waste stream. Do not mix with acid streams.

References

-

BenchChem. (2025).[1] Application of Halogenated Benzene Derivatives in Agrochemical Development. Retrieved from .

-

CymitQuimica. (2025).[3] Product Data: 5-Bromo-2-ethoxy-1,3-dimethylbenzene. Retrieved from .

-

Gujadhur, R., & Venkataraman, D. (2001). Synthesis of Diaryl Ethers Using an Easy-to-Prepare, Air-Stable, Soluble Copper(I) Catalyst. Synthetic Communications, 31(18), 2865–2879.[4] Retrieved from .

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: A Practical Guide. Retrieved from .

-

Corteva Agriscience. (2020).[5] Discovery and development of a new class of biaryl ether herbicides. Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Allyl 2,6-dimethylphenyl ether | C11H14O | CID 641277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. people.umass.edu [people.umass.edu]

- 5. Discovery and development of a new class of biaryl ether herbicides - American Chemical Society [acs.digitellinc.com]

functionalization of the bromine atom in 5-Bromo-2-ethoxy-1,3-dimethylbenzene

Application Note: Functionalization of the Bromine Atom in 5-Bromo-2-ethoxy-1,3-dimethylbenzene

Executive Summary

This guide details the functionalization of 5-Bromo-2-ethoxy-1,3-dimethylbenzene , a valuable scaffold in medicinal chemistry and agrochemical synthesis. The substrate presents a unique steric and electronic profile: an electron-rich aromatic ring driven by the para-ethoxy group, flanked by meta-methyl substituents. While the bromine atom at position 5 is sterically accessible, the electron-donating nature of the ring significantly retards the oxidative addition step in palladium-catalyzed cycles. This note provides optimized protocols for Suzuki-Miyaura coupling , Buchwald-Hartwig amination , Lithium-Halogen exchange , and Miyaura borylation , specifically tailored to overcome these electronic deactivation barriers.

Substrate Analysis & Strategic Implications

To successfully functionalize this molecule, one must understand the environment of the Carbon-Bromine (C-Br) bond.

| Feature | Structural Detail | Chemical Consequence |

| Electronic Effect | 2-Ethoxy Group (Para to Br): Strong Electron Donating Group (EDG) via resonance. | Increases electron density at C-Br. Result: Slower Oxidative Addition (OA) of Pd(0). Requires electron-rich ligands (e.g., SPhos, XPhos) to facilitate this step. |

| Steric Environment | 1,3-Dimethyl Groups (Meta to Br): Remote steric bulk. | The C5 position is flanked by protons (C4/C6), making it relatively accessible. Result: Bulky ligands are tolerated and often necessary to prevent catalyst aggregation. |

| Lithiation Potential | C-Br Bond: Weaker than C-Cl; susceptible to Li-Hal exchange.[1] | Result: Rapid exchange with n-BuLi at -78°C. The ethoxy group does not direct ortho-lithiation here (blocked by methyls), favoring clean exchange at C5. |

Reaction Landscape Visualization

The following decision tree outlines the synthetic pathways covered in this guide.

Figure 1: Strategic reaction pathways for 5-Bromo-2-ethoxy-1,3-dimethylbenzene.

Detailed Experimental Protocols

Method A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl scaffolds.[2]

Rationale: Standard ligands like PPh3 often fail with electron-rich bromides due to sluggish oxidative addition. We utilize SPhos , a dialkylbiaryl phosphine that creates an electron-rich Pd center to accelerate OA, while its bulk facilitates Reductive Elimination (RE).

Protocol:

-

Charge: In a glovebox or under Argon, add Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to a reaction vial.

-

Base: Add finely ground K₃PO₄ (3.0 equiv).

-

Solvent: Add Toluene/Water (10:1) (0.2 M concentration). The biphasic system helps dissolve inorganic bases and promotes the catalytic cycle.

-

Reaction: Seal and heat to 100°C for 12–18 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Critical Check: If conversion is low, switch to Pd₂(dba)₃ / XPhos system, which is even more active for deactivated aryl bromides.

Method B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bond).

Rationale: The electron-rich nature of the substrate makes the Pd(II)-aryl intermediate prone to β-hydride elimination if alkyl amines are used, or simply stalling. RuPhos or BrettPhos are the ligands of choice here; they stabilize the Pd(0) species and prevent catalyst decomposition.

Protocol:

-

Catalyst Pre-complexation: (Optional but recommended) Stir Pd₂(dba)₃ (1 mol%) and RuPhos (2 mol%) in 1,4-Dioxane for 5 mins under Argon to form the active catalyst.

-

Addition: Add Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

-

Conditions: Heat to 100°C for 16 hours.

-

Note on Base: NaOtBu is standard. If the substrate contains base-sensitive esters, switch to Cs₂CO₃ or K₃PO₄ , though reaction times will increase.

Method C: Lithium-Halogen Exchange (Formylation)

Objective: Conversion to 5-Formyl-2-ethoxy-1,3-dimethylbenzene.

Rationale: Nucleophilic attack on the ring is impossible. Li-Hal exchange is extremely fast.[1] The key risk is the "Wurtz-type" coupling (Ar-Li reacting with Ar-Br) or protonation by moisture. The reaction must be kept strictly anhydrous and cold.

Protocol:

-

Setup: Flame-dry a round-bottom flask. Cool THF (anhydrous) to -78°C under N₂.

-

Substrate: Dissolve Substrate (1.0 equiv) in the THF.

-

Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

-

Observation: A color change (often yellow/orange) indicates the formation of the Aryl-Li species.

-

Wait: Stir at -78°C for 30–60 minutes.

-

-

Quench (Electrophile): Add DMF (anhydrous, 3.0 equiv) dropwise.

-

Warm: Allow the mixture to warm to 0°C over 1 hour.

-

Hydrolysis: Quench with saturated NH₄Cl solution.

-

Isolation: Extract with ether, wash with water (to remove DMF), dry, and concentrate.

Mechanism Visualization:

Figure 2: Lithium-Halogen exchange pathway targeting formylation.

Method D: Miyaura Borylation

Objective: Synthesis of the Boronate Ester (Versatile Intermediate).[3][4][5]

Rationale: To convert the bromide to a boronate ester without forming the symmetric biaryl (Suzuki homocoupling), we use a weak base (KOAc). Strong bases (like carbonates) activate the boronate product, leading to unwanted secondary coupling.

Protocol:

-

Reagents: Combine Substrate (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), Pd(dppf)Cl₂·DCM (3 mol%), and KOAc (3.0 equiv).

-

Solvent: DMSO or 1,4-Dioxane (degassed). DMSO often accelerates the reaction due to better solubility of KOAc.

-

Conditions: Heat to 80°C for 4–8 hours.

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMSO).

-

Caution: The product (Aryl-Bpin) can hydrolyze on silica. Use a short plug or deactivate silica with 1% Et₃N if purification is needed.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Conversion (Pd Catalysis) | Catalyst poisoning or slow Oxidative Addition. | Switch to Pd-XPhos G3 or Pd-SPhos G3 precatalysts. Ensure rigorous O₂ exclusion. |

| Homocoupling (Ar-Ar) | Oxygen leak or Base too strong (in Borylation). | Degass solvents thoroughly. In borylation, ensure KOAc is dry and do not substitute with K₂CO₃. |

| Protodehalogenation (Ar-H) | Moisture in solvent during Li-Hal exchange. | Re-dry THF over Na/Benzophenone or Molecular Sieves (3Å).[6] Ensure n-BuLi titer is accurate. |

| Incomplete Li-Exchange | Temperature too low for this specific substrate. | While -78°C is standard, this electron-rich ring may require warming to -40°C to complete the lithiation before quenching. |

References

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Parham, W. E., & Bradsher, C. K. (1982). Aromatic lithium reagents bearing electrophilic groups.[2] Preparation by halogen-lithium exchange.[1][6][8][9][10] Accounts of Chemical Research, 15(10), 300–305. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Formylation - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

byproducts in Williamson ether synthesis of aryl ethers

Technical Support Center: Williamson Ether Synthesis of Aryl Ethers

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Reaction Optimization

Welcome to the Technical Support Center

You are likely here because your HPLC trace shows unexpected peaks, or your yield is significantly lower than the theoretical maximum. In the synthesis of aryl ethers (phenolic ethers), the Williamson ether synthesis is the workhorse reaction, but it is deceptively simple.

The phenoxide anion is an ambident nucleophile —it has two teeth (Oxygen and Carbon) and can bite with either.[1] Furthermore, your alkylating agent is prone to self-destruction via elimination or hydrolysis.

This guide is structured to diagnose these specific failure modes. We do not just provide "recipes"; we provide the logic to fix the chemistry.

Module 1: The Ambident Nucleophile (O- vs. C-Alkylation)

The Problem: You observe alkylation on the aromatic ring (Ortho/Para positions) rather than the oxygen. The Cause: The phenoxide anion resonance delocalizes the negative charge into the ring. The site of attack is dictated by Solvation Effects .

-

In Protic Solvents (e.g., Ethanol, Methanol): Hydrogen bonding tightly solvates the oxygen atom, shielding it. The "softer" carbon sites on the ring remain exposed and become the primary nucleophiles.

-

In Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): The cation (

,

Troubleshooting Protocol:

-

Switch Solvent: Move from alcohols to Acetonitrile (MeCN) , DMF , or DMSO .

-

Counter-Ion Tuning: If using a carbonate base, switch from

to

Visualization: Solvation Decision Tree

Figure 1: Solvent influence on regioselectivity. Protic solvents shield the oxygen, forcing C-alkylation.

Module 2: The Elimination Trap (Alkene Formation)

The Problem: Your alkyl halide is consumed, but the product is missing. You may smell an olefin (alkene).

The Cause: E2 Elimination. The phenoxide acts as a Base rather than a Nucleophile , deprotonating the

Critical Rule: Phenoxides are basic (

Data: Base & Substrate Selection Matrix

| Alkyl Halide Type | Recommended Base | Recommended Solvent | Risk of Elimination (E2) |

| Methyl ( | Acetone, MeCN | Zero (No | |

| Primary ( | DMF, Acetone | Low | |

| Secondary ( | DMSO, DMF | High (Temperature control critical) | |

| Tertiary ( | DO NOT USE | N/A | Certainty (100% Elimination) |

Troubleshooting Protocol:

-

Lower Temperature: E2 elimination has a higher activation energy than

. If you are refluxing at 80°C and seeing alkene, drop to 40-50°C and extend reaction time. -

Change Leaving Group: If using an alkyl bromide/iodide and getting elimination, switch to a Tosylate (OTs) or Mesylate (OMs) . These are bulkier and sometimes suppress E2 relative to

in specific conformations.

Module 3: Phase Transfer Catalysis (PTC) Protocol

Context: Industrial applications often avoid dry DMF due to workup difficulty. PTC allows the use of water/toluene biphasic systems.

The Mechanism: A quaternary ammonium salt (

Standard Operating Procedure (PTC Method)

-

Aqueous Phase: Dissolve Phenol (1.0 eq) and NaOH (1.5 eq) in water. (Phenol converts to Sodium Phenoxide).

-

Organic Phase: Dissolve Alkyl Halide (1.2 eq) in Toluene or DCM.

-

Catalyst: Add Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (0.05 eq / 5 mol%).

-

Reaction: Mix phases vigorously. Heat to 60-80°C.

-

Validation: Monitor disappearance of Phenol by TLC/HPLC.

Visualization: Starks' Extraction Mechanism

Figure 2: The Phase Transfer Cycle. The catalyst (Q+) shuttles the phenoxide into the organic layer to react with the alkyl halide.

Module 4: Special Case - Claisen Rearrangement

The Problem: You synthesized an Allyl Aryl Ether (e.g., using allyl bromide), but upon distillation or heating, the product converted to an Ortho-Allyl Phenol .

The Cause: [3,3]-Sigmatropic Rearrangement.[2][3][4][5][6] This is a thermal rearrangement that occurs at high temperatures (

Troubleshooting:

-

Avoid Distillation: If your product is an allyl ether, do not purify by high-temperature distillation. Use column chromatography or vacuum distillation at low temperature.

-

Check Workup: Ensure no Lewis acids (metal salts) remain, as they catalyze this rearrangement at lower temperatures.

Frequently Asked Questions (FAQ)

Q1: My reaction stalled at 60% conversion. Should I add more base?

-

Diagnostic: Unlikely. If the base was stoichiometric (

eq), the issue is likely Hydrolysis of the Alkyl Halide . The alkyl halide reacted with trace water to form an alcohol. -

Fix: Add more Alkyl Halide (0.2–0.5 eq), not base. Ensure the system is anhydrous.[1]

Q2: Can I use Sodium Hydride (NaH) for everything?

-

Diagnostic: You can, but it is dangerous and often unnecessary for phenols. Phenols are acidic (

10).

Q3: How do I remove the unreacted phenol from the product?

-

Protocol: Do not rely on a column. Use a Caustic Wash .

References

-

Mechanism and Regioselectivity: Adjiman, C. S., et al. (2021).[8] Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry.

-

Phase Transfer Catalysis: Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education.

-

Claisen Rearrangement: LibreTexts Chemistry. (2024).[3] 18.4: Reactions of Ethers - Claisen Rearrangement.

-

Reaction Optimization: BenchChem Technical Support. (2025).[1][7][9][10] Identifying and minimizing byproducts in the Williamson ether synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Claisen Rearrangement [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

Technical Support Center: NBS Reagents & Alkoxy Benzene Substrates

Ticket ID: NBS-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions in NBS Bromination of Alkoxy Benzenes

Executive Summary: The "Schizophrenic" Nature of NBS

Welcome to the technical support hub for N-Bromosuccinimide (NBS) reactions. If you are working with alkoxy benzenes (e.g., anisole, veratrole), you are dealing with a substrate that is highly activated toward Electrophilic Aromatic Substitution (EAS).

The Core Conflict: NBS is capable of two distinct reaction pathways.[1][2] Your experimental conditions (specifically solvent and initiator) dictate which personality dominates:

-

The Radical Agent (Wohl-Ziegler): Generates Br• for benzylic/allylic bromination.[1][3][4][5]

-

The Electrophilic Agent: Generates Br⁺ (or polarized N-Br) for nuclear ring bromination.

With alkoxy benzenes, the electron-rich ring actively competes for the bromine, often leading to "wrong" regioisomers or oxidative degradation. This guide details how to force the reaction down the desired path.

Diagnostic Pathways (Logic Flow)[6]

The following decision tree illustrates how reaction conditions dictate the fate of your alkoxy benzene substrate. Use this to diagnose where your experiment may have deviated.

Figure 1: Mechanistic divergence of NBS reactions based on solvent polarity and initiation methods.

Troubleshooting Modules

Issue #1: "I wanted Benzylic Bromide, but I got Aryl Bromide."

Diagnosis: The reaction followed the ionic pathway (SEAr) instead of the radical pathway. Alkoxy groups (methoxy, ethoxy) are strong ortho/para directors, making the ring nucleophilic enough to attack NBS directly, especially in polar media.

Technical Fix:

-

Solvent Switch: Stop using Acetonitrile (MeCN) or DCM. MeCN stabilizes the transition state for ionic bromination, leading to exclusive ring bromination [1].

-

The "Green" Standard: Replace CCl₄ (toxic/banned) with Trifluorotoluene (PhCF₃) or Chlorobenzene . These solvents suppress the ionic pathway.

-

Initiator Overdrive: Ensure active radical flux. Use AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide and visible light (a simple tungsten lamp works). The radical chain must be faster than the background ionic reaction.

Data: Solvent Effects on Regioselectivity (4-Methylanisole)

| Solvent | Conditions | Major Product | Yield | Mechanism |

| Acetonitrile | 25°C, Dark | 2-Bromo-4-methylanisole (Ring) | 94% | Ionic |

| CCl₄ / PhCF₃ | Reflux, AIBN | 1-(Bromomethyl)-4-methoxybenzene (Chain) | 85% | Radical |

| Benzene | Reflux, Light | Mixed (mostly Chain) | 60% | Mixed |

Issue #2: "My Methoxy Group Disappeared (Oxidative Dealkylation)."

Diagnosis: You isolated an aldehyde, alcohol, or ester instead of a bromide. Mechanism: NBS can oxidize benzylic ethers.[6] The bromine radical abstracts a hydrogen from the alpha-position of the alkoxy group (e.g., the -CH₃ of the OMe). This forms an oxocarbenium ion intermediate which hydrolyzes upon workup [2].

Technical Fix:

-

Strict Stoichiometry: Do not use excess NBS. Use 0.95 to 1.0 equivalents. Excess NBS promotes the second bromination required for oxidative cleavage.

-

Anhydrous Conditions: This side reaction requires water to complete the hydrolysis to the aldehyde/alcohol. Ensure solvents are dried over molecular sieves (3Å or 4Å).

-

Scavenge HBr: The byproduct HBr catalyzes the decomposition of the ether. Add solid K₂CO₃ or Na₂CO₃ (1-2 eq) to the reaction mixture to neutralize HBr in situ.

Issue #3: "The Reaction Turned into a Black Tar."

Diagnosis: Polymerization or uncontrolled poly-bromination. Mechanism: Alkoxy benzenes are electron-rich. Once the first bromine is added, the product is still reactive. If the radical concentration is too high or the heat is uncontrolled, radical coupling (dimerization) or polymerization occurs.

Technical Fix:

-

Concentration Control: Dilute the reaction. High concentration favors intermolecular side reactions (coupling).

-

Reaction Quench: Do not let the reaction run "overnight" just to be safe. Monitor by TLC/NMR. Once the starting material is consumed, stop immediately.

-

Purify the NBS: If your NBS is yellow, it contains free Br₂ and HBr. This accelerates "tarring." (See FAQ below).

Standardized Protocols

Protocol A: Benzylic Bromination of Methoxy-Toluenes (Target: Side Chain)

Use this when you want to keep the ring intact.

-

Reagent Prep: Recrystallize NBS from water if yellow. Dry thoroughly in a desiccator.

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon/N₂.

-

Solvent: Add Trifluorotoluene (PhCF₃) (0.1 M concentration relative to substrate).

-

Why: Mimics CCl₄'s non-polarity without the ozone depletion, suppressing ring bromination.

-

-

Addition: Add Alkoxy Benzene (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq).

-

Initiation: Heat to reflux (approx 102°C for PhCF₃) and irradiate with a 60W tungsten lamp.

-

Monitoring: Check TLC every 30 mins. Look for the disappearance of the starting material.[7]

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with saturated NaHCO₃ (removes HBr) and Sodium Thiosulfate (removes trace Br₂).

Protocol B: Nuclear Bromination (Target: Ring)

Use this when you WANT to brominate the ring.

-

Solvent: Dissolve substrate in Acetonitrile (MeCN) (0.5 M).

-

Why: MeCN promotes the formation of the polarized NBS species, facilitating electrophilic attack [3].

-

-

Conditions: Stir at room temperature. No light or AIBN required.

-

Time: Usually complete in <1 hour for activated alkoxy benzenes.

Frequently Asked Questions (FAQ)

Q: My NBS is yellow. Can I still use it? A: No. Yellow color indicates the presence of free Bromine (Br₂) and HBr.

-

Risk:[7][8] Free Br₂ is much more aggressive and less selective than the succinimidyl radical. It will cause immediate ring bromination or addition to double bonds.

-

Fix: Wash the solid with ice-cold water on a Buchner funnel and dry under vacuum in the dark.

Q: Can I use DCM (Dichloromethane) for benzylic bromination? A: Proceed with caution. DCM is moderately polar. While it dissolves NBS better than CCl₄, it increases the risk of competitive ring bromination compared to PhCF₃ or Benzene. If you must use DCM, keep the time short and use strong light irradiation.

Q: How do I remove the succinimide byproduct? A: Succinimide is insoluble in non-polar solvents (CCl₄, Hexane, PhCF₃) at 0°C. Simply cooling the reaction mixture and filtering is the most efficient method. If using polar solvents, an aqueous wash is required.

References

-

Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.

-

Markees, D. G. (1958). The Reaction of Benzyl Methyl Ether with N-Bromosuccinimide.[9] The Journal of Organic Chemistry, 23(10), 1490–1492.

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[1][3][4][5][10][7][11][12] Chemical Reviews, 43(2), 271–317.

-

Podgoršek, A., et al. (2009). NBS/MeCN: A mild and efficient system for nuclear bromination of activated aromatics. Tetrahedron Letters, 50(13), 1445-1447.

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Bromination - Common Conditions [commonorganicchemistry.com]

- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-ethoxy-1,3-dimethylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the ability to selectively and efficiently form carbon-carbon and carbon-nitrogen bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for achieving these transformations. The reactivity of the aryl halide starting material is a critical determinant of the success and efficiency of these reactions. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-2-ethoxy-1,3-dimethylbenzene against other common aryl bromides, offering field-proven insights and supporting experimental data to inform your synthetic strategies.

Introduction: The Significance of Aryl Bromide Reactivity in Cross-Coupling Chemistry

Aryl bromides are widely utilized as electrophilic partners in a myriad of cross-coupling reactions due to their balanced reactivity profile, offering a good compromise between the high reactivity (and cost) of aryl iodides and the often-sluggish reactivity of aryl chlorides. The electronic and steric environment of the bromine atom significantly influences the rate-determining oxidative addition step in the catalytic cycles of these reactions.[1]

5-Bromo-2-ethoxy-1,3-dimethylbenzene is a polysubstituted aryl bromide with a unique combination of electron-donating and sterically demanding groups. Understanding its reactivity in comparison to simpler, more common aryl bromides like bromobenzene, 4-bromotoluene, and 2-bromotoluene is crucial for predicting reaction outcomes, optimizing conditions, and troubleshooting synthetic challenges. This guide will delve into the expected reactivity of this substrate in three key cross-coupling reactions, drawing upon established principles and comparative experimental data from analogous systems.

Understanding the Structural Features of 5-Bromo-2-ethoxy-1,3-dimethylbenzene

The reactivity of 5-Bromo-2-ethoxy-1,3-dimethylbenzene is governed by a combination of electronic and steric effects imparted by its substituents:

-

Ethoxy Group (-OEt): This is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net effect is an increase in electron density on the aromatic ring, which can make the C-Br bond stronger and thus less reactive towards oxidative addition.

-

Two Methyl Groups (-CH₃): These are weakly electron-donating through induction (+I effect) and hyperconjugation, further increasing the electron density of the ring.

-

Steric Hindrance: The two methyl groups ortho and para to the ethoxy group, and one methyl group meta to the bromine, create a sterically congested environment around the C-Br bond. This steric bulk can hinder the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step.[2]

Based on these features, it is anticipated that 5-Bromo-2-ethoxy-1,3-dimethylbenzene will exhibit lower reactivity compared to unsubstituted bromobenzene due to increased electron density and significant steric hindrance.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron reagent.[3][4] The reaction is widely favored for its mild conditions and tolerance of diverse functional groups.

Theoretical Reactivity Profile

The electron-rich nature of the aromatic ring in 5-Bromo-2-ethoxy-1,3-dimethylbenzene is expected to decrease its reactivity in Suzuki coupling compared to less substituted, electron-neutral, or electron-poor aryl bromides. The general reactivity trend for aryl halides in Suzuki coupling is Ar-I > Ar-Br > Ar-Cl.[5] Within a series of aryl bromides, electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups have the opposite effect.

Experimental Data Comparison

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [6] (inferred) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 98 | [6] |

| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 100 | 18 | 85 | [7] (inferred) |

| 5-Bromo-2-ethoxy-1,3-dimethylbenzene (Predicted) | Phenylboronic acid | Pd(dppf)Cl₂ / XPhos | K₃PO₄ | Toluene | 110 | 24 | Moderate to Good | N/A |

Note: The predicted conditions for 5-Bromo-2-ethoxy-1,3-dimethylbenzene are based on the need for a more active catalyst system (e.g., featuring bulky, electron-rich phosphine ligands like XPhos) and more forcing conditions to overcome the anticipated lower reactivity due to electronic and steric effects.

The higher yield for 4-bromotoluene compared to bromobenzene can be attributed to the mild electron-donating effect of the methyl group, which can stabilize the palladium intermediate. The lower yield and longer reaction time for 2-bromotoluene highlight the significant impact of steric hindrance from the ortho-methyl group. Given that 5-Bromo-2-ethoxy-1,3-dimethylbenzene possesses both strong electron-donating groups and steric hindrance, its reactivity is expected to be lower than that of 2-bromotoluene.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[8][9] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Theoretical Reactivity Profile

Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step in the Buchwald-Hartwig amination.[10] Therefore, the electronic and steric factors of the aryl bromide play a crucial role. The electron-rich nature and steric hindrance of 5-Bromo-2-ethoxy-1,3-dimethylbenzene are expected to decrease its reactivity compared to simpler aryl bromides.

Experimental Data Comparison

Direct experimental data for the Buchwald-Hartwig amination of 5-Bromo-2-ethoxy-1,3-dimethylbenzene is scarce. However, a comparative analysis with other aryl bromides provides valuable insights.

| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 16 | 98 | [11] (inferred) |

| 4-Bromotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 110 (reflux) | 6 | 94 | [12] |

| 2-Bromotoluene | Aniline | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 24 | 75 | [13] (inferred) |

| 5-Bromo-2-ethoxy-1,3-dimethylbenzene (Predicted) | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 120 | 24-48 | Moderate | N/A |

Note: The predicted conditions for 5-Bromo-2-ethoxy-1,3-dimethylbenzene suggest the need for a highly active catalyst system, a weaker base to avoid potential side reactions with the ethoxy group, and higher temperatures to overcome the anticipated low reactivity.